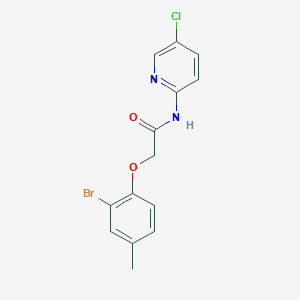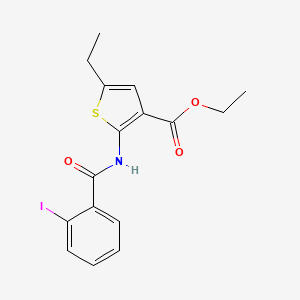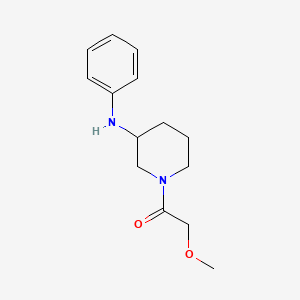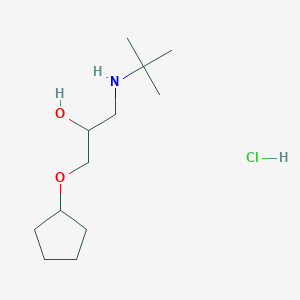
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide is an organic compound that features a combination of aromatic rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 5-chloro-2-aminopyridine.
Formation of Intermediate: The phenol group is first converted to its corresponding phenoxide ion using a base such as sodium hydroxide. This intermediate then undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the acetamide linkage.
Final Product: The intermediate is then reacted with 5-chloro-2-aminopyridine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.
Reduction: Reduction reactions could target the acetamide group or the aromatic rings.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Could be used in the development of new materials or as a component in agrochemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide: can be compared with other acetamide derivatives or compounds containing similar aromatic rings and halogen substituents.
Examples: 2-(2-bromo-4-methylphenoxy)acetamide, N-(5-chloropyridin-2-yl)acetamide.
Uniqueness
The unique combination of bromine, chlorine, and acetamide functional groups in this compound may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-4-12(11(15)6-9)20-8-14(19)18-13-5-3-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZUJJDQHZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362280 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6071-79-0 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B6051523.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![2-{3-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL](/img/structure/B6051538.png)
![1-[2-Imino-3-(2-morpholin-4-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B6051544.png)

![N-methyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B6051568.png)
![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)

![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)
![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
![4-(4-Chlorophenyl)-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-E][1,4]thiazepin-7-one](/img/structure/B6051590.png)
